Potassium trifluoro[3-(2-methoxyethoxy)phenyl]boranuide Potassium trifluoro[3-(2-methoxyethoxy)phenyl]boranuide
Brand Name: Vulcanchem
CAS No.: 1985700-28-4
VCID: VC3198505
InChI: InChI=1S/C9H11BF3O2.K/c1-14-5-6-15-9-4-2-3-8(7-9)10(11,12)13;/h2-4,7H,5-6H2,1H3;/q-1;+1
SMILES: [B-](C1=CC(=CC=C1)OCCOC)(F)(F)F.[K+]
Molecular Formula: C9H11BF3KO2
Molecular Weight: 258.09 g/mol

Potassium trifluoro[3-(2-methoxyethoxy)phenyl]boranuide

CAS No.: 1985700-28-4

Cat. No.: VC3198505

Molecular Formula: C9H11BF3KO2

Molecular Weight: 258.09 g/mol

* For research use only. Not for human or veterinary use.

Potassium trifluoro[3-(2-methoxyethoxy)phenyl]boranuide - 1985700-28-4

Specification

CAS No. 1985700-28-4
Molecular Formula C9H11BF3KO2
Molecular Weight 258.09 g/mol
IUPAC Name potassium;trifluoro-[3-(2-methoxyethoxy)phenyl]boranuide
Standard InChI InChI=1S/C9H11BF3O2.K/c1-14-5-6-15-9-4-2-3-8(7-9)10(11,12)13;/h2-4,7H,5-6H2,1H3;/q-1;+1
Standard InChI Key RQTPFMOYDZCWMP-UHFFFAOYSA-N
SMILES [B-](C1=CC(=CC=C1)OCCOC)(F)(F)F.[K+]
Canonical SMILES [B-](C1=CC(=CC=C1)OCCOC)(F)(F)F.[K+]

Introduction

Potassium trifluoro[3-(2-methoxyethoxy)phenyl]boranuide is an organoboron compound, specifically a potassium trifluoroborate salt. These compounds are widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction, due to their stability and versatility. This compound features a phenyl ring substituted with a 2-methoxyethoxy group, which is bonded to a boron atom that is further bonded to three fluorine atoms, forming a trifluoroborate group.

Chemical Stability and Reactivity

Potassium trifluoroborates are known for their stability under various conditions, including moisture and air, making them suitable for a wide range of chemical reactions. They are particularly useful in forming carbon-carbon bonds through cross-coupling reactions.

Applications in Organic Synthesis

Potassium trifluoroborates are versatile reagents in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds between aryl or vinyl groups. The stability and reactivity of these compounds make them preferred over traditional boronic acids and esters in many applications.

Fire Fighting Measures

  • Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.

  • Special Hazards: Potential release of carbon monoxide and hydrogen fluoride during combustion .

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